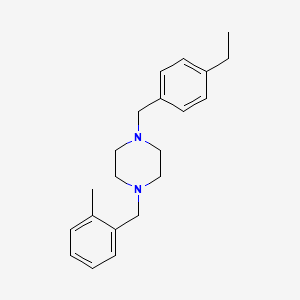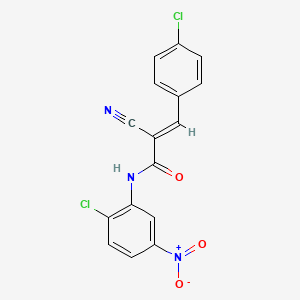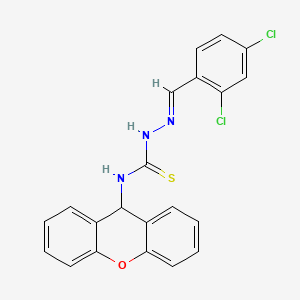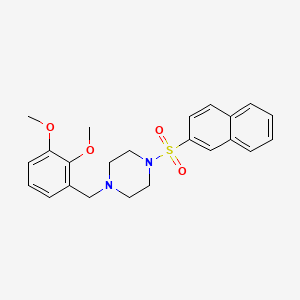
1-(4-Ethylbenzyl)-4-(2-methylbenzyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Ethylbenzyl)-4-(2-methylbenzyl)piperazine is a compound belonging to the piperazine class of chemicals. Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This specific compound is characterized by the presence of two benzyl groups, one with an ethyl substituent and the other with a methyl substituent, attached to the piperazine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethylbenzyl)-4-(2-methylbenzyl)piperazine typically involves the reaction of piperazine with 4-ethylbenzyl chloride and 2-methylbenzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent such as dichloromethane or toluene under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography may be employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Ethylbenzyl)-4-(2-methylbenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form the corresponding alcohols.
Substitution: The benzyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a Lewis acid catalyst like iron(III) bromide.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
1-(4-Ethylbenzyl)-4-(2-methylbenzyl)piperazine has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4-Ethylbenzyl)-4-(2-methylbenzyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-Benzylpiperazine: A simpler analog with only one benzyl group.
1-(4-Methylbenzyl)piperazine: Similar structure but with a methyl substituent instead of an ethyl group.
1-(4-Chlorobenzyl)-4-(2-methylbenzyl)piperazine: Contains a chlorine substituent on one of the benzyl groups.
Uniqueness: 1-(4-Ethylbenzyl)-4-(2-methylbenzyl)piperazine is unique due to the presence of both ethyl and methyl substituents on the benzyl groups, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall properties compared to similar compounds.
Propriétés
Formule moléculaire |
C21H28N2 |
|---|---|
Poids moléculaire |
308.5 g/mol |
Nom IUPAC |
1-[(4-ethylphenyl)methyl]-4-[(2-methylphenyl)methyl]piperazine |
InChI |
InChI=1S/C21H28N2/c1-3-19-8-10-20(11-9-19)16-22-12-14-23(15-13-22)17-21-7-5-4-6-18(21)2/h4-11H,3,12-17H2,1-2H3 |
Clé InChI |
OWELGTCZVOEWNG-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=CC=C3C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B14921167.png)


![3,6-dimethyl-N-(1-methyl-1H-pyrazol-3-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14921194.png)
![2-(4-Chlorophenoxy)-1-[4-(3-methylcyclohexyl)piperazin-1-yl]ethanone](/img/structure/B14921199.png)
![5-[(E)-(2-carbamothioylhydrazinylidene)methyl]-2-methoxyphenyl naphthalene-1-carboxylate](/img/structure/B14921202.png)
methanone](/img/structure/B14921204.png)

![Azepan-1-yl[1-(1,3-benzodioxol-5-ylmethyl)piperidin-3-yl]methanone](/img/structure/B14921209.png)
![N-(4-fluorophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B14921212.png)
![N-cycloheptyl-2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B14921218.png)
![1-[4-(Cyclohex-3-en-1-ylmethyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone](/img/structure/B14921219.png)
![6-(Difluoromethyl)-2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methylthieno[2,3-b]pyridin-3-amine](/img/structure/B14921222.png)

